PEGylation, the process of attaching PEG to drugs, increases their molecular weight. This slows down the rate at which kidneys filter the drug, allowing it to circulate in the bloodstream for a longer duration . This extended circulation time translates to improved drug efficacy and potentially less frequent dosing.
PEGylation can mask the surface of drugs, making them less recognizable by the immune system. This reduces the risk of the body developing an immune response against the therapeutic agent, a phenomenon known as immunogenicity .
Certain drugs have poor water solubility, limiting their effectiveness. PEG, being highly water-soluble, can enhance the solubility of drugs when conjugated to them . This allows for the formulation of injectable or other water-based drug delivery systems.
PEG also plays a significant role in protein research:
PEG is a commonly used precipitant for protein crystallization, a crucial step in determining protein structure through X-ray diffraction . By adjusting PEG concentration and other parameters, researchers can optimize crystallization conditions for various proteins.
PEG can be used to probe protein-protein interactions. The ability of PEG to interact with proteins allows researchers to study how tightly proteins bind to each other . This information is valuable in understanding cellular processes and designing new drugs.
PEG finds extensive use in nanoparticle research:
PEGylation of nanoparticles can improve their biocompatibility by reducing protein adsorption on their surface. This "stealth" property helps nanoparticles evade detection by the immune system, allowing them to circulate longer and deliver their cargo more effectively .
PEG can be incorporated into the design of nanoparticles for controlled drug release. By using different PEG types and structures, researchers can tailor the release profile of drugs encapsulated within nanoparticles .
Polyethylene glycol (PEG), also known as polyethylene oxide or polyoxyethylene, is a synthetic, non-toxic, and biocompatible polymer []. It is derived from petroleum products like ethylene oxide. PEG has a wide range of applications in scientific research due to its versatility and unique properties [].
PEG is a polyether compound, meaning its backbone consists of ether linkages (-C-O-C-) connecting ethylene glycol units (CH2-CH2-O-) []. The number of repeating units determines the molecular weight of PEG, which can range from a few hundred to tens of thousands. This variability allows for tailoring PEG properties for specific applications.
A key feature of PEG's structure is its terminal hydroxyl groups (OH) at both ends. These hydroxyl groups make PEG hydrophilic (water-loving) due to hydrogen bonding with water molecules []. This property is crucial for many of its scientific research applications.
PEG is commercially synthesized by ring-opening polymerization of ethylene oxide. Here's the balanced equation for the reaction:
n C₂H₄O -> HO-(CH₂-CH₂-O)ₙ-H
where n represents the number of ethylene oxide units.
At high temperatures (>300°C), PEG undergoes thermal degradation, releasing ethylene glycol and other low molecular weight products. The exact decomposition pathway depends on the molecular weight of PEG [].
Due to its terminal hydroxyl groups, PEG can undergo various chemical modifications. It can be conjugated to drugs, proteins, nanoparticles, and other biomolecules to improve their solubility, stability, and targeting in biological systems [].
The mechanism of action of PEG depends on its application. Here are two common examples: